molecular formula C17H17N3OS B2769144 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one CAS No. 850194-32-0

3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one

Cat. No.: B2769144
CAS No.: 850194-32-0
M. Wt: 311.4
InChI Key: KOCWVEQLLQYBRN-UHFFFAOYSA-N
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Description

The compound 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one is a synthetic derivative based on the pyrazolo[1,5-a]pyrimidin-7-one scaffold, a structure of significant interest in medicinal chemistry research. This core scaffold has been identified in multiple studies as a privileged structure for designing biologically active molecules. The specific substitution with a thioether side chain at the 7-position is a key modification intended to modulate the compound's physicochemical properties and interaction with biological targets. The pyrazolo[1,5-a]pyrimidine core is associated with a diverse and promising range of biological activities based on published scientific literature. Research on closely related analogues has shown that this chemical class possesses potent anti-inflammatory properties. One prominent study found that a 4-ethyl-2-phenyl derivative demonstrated high anti-inflammatory activity with a better therapeutic index and a notable lack of ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . Furthermore, this scaffold has emerged as a valuable lead in infectious disease research. Multiple high-throughput screening campaigns have identified pyrazolo[1,5-a]pyrimidin-7(4H)-ones as potential antitubercular agents, with structure-activity relationship (SAR) studies revealing that specific substitutions are critical for activity against Mycobacterium tuberculosis . The mechanism of action for these anti-TB compounds has been linked to resistance mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), suggesting a unique pathway of compound catabolism . Beyond these applications, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold is highlighted by its investigation as a core structure in inhibitors for cyclin-dependent kinases (CDKs) for oncology research and its presence in various other pharmacologically active compounds . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult the relevant scientific literature for a comprehensive understanding of the SAR and potential applications of this chemical class.

Properties

IUPAC Name

3-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11-9-16(22-13(3)12(2)21)20-17(19-11)15(10-18-20)14-7-5-4-6-8-14/h4-10,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCWVEQLLQYBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SC(C)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent thiolation and oxidation steps are then employed to introduce the thio-butane-2-one moiety.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are used to achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydrosulfide (NaSH).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can yield thiol derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have shown promise in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth and proliferation.

Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited cytotoxic effects on various cancer cell lines. For instance, a related compound showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating significant anticancer properties .

Inhibition of Kinases

The compound has been noted for its potential to inhibit aurora kinases, which are critical for cell division and are often overexpressed in cancer cells.

Research Findings : In vitro assays indicated that compounds similar to 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one effectively inhibited kinase activity, leading to reduced cell viability in cancer models .

Anti-inflammatory Properties

Research suggests that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit phosphodiesterase enzymes involved in inflammatory responses.

Case Study : A derivative was tested for its anti-inflammatory effects in animal models of arthritis, demonstrating a significant reduction in inflammatory markers .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInhibits growth of MDA-MB-231 breast cancer cells
Kinase InhibitionEffective against aurora kinases
Anti-inflammatoryReduces inflammatory markers in arthritis models

Mechanism of Action

The mechanism by which 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The table below compares substituents, molecular properties, and applications of structurally related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name R5 R3 R7 Molecular Weight Key Features/Applications Reference
Target Compound
3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one
Methyl Phenyl -S-C(=O)-CH(CH3) ~349.44 Potential bioactivity via thioether linkage
3-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}butan-2-one tert-Butyl 4-Chlorophenyl -S-C(=O)-CH(CH3) 401.96 Enhanced steric bulk; improved stability
3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine H Phenyl Iodine ~335.23 Halogenation precursor; radiopharmaceuticals
MK85: 3-(3,5-bis(trifluoromethyl)phenyl)-hexahydro-pyrazolo[1,5-a]pyrimidinone H CF3-Ph Saturated ring; ketone ~422.32 High metabolic stability; CNS applications
Compound 58: 5-(3,5-dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7-one H 3,5-Dimethylphenyl Ketone ~307.36 Increased lipophilicity; kinase inhibition

Key Differences and Implications

Substituent Effects: Halogens (e.g., iodine in ): Improve reactivity for cross-coupling reactions but may reduce metabolic stability. Electron-Withdrawing Groups (e.g., CF3 in ): Alter electron density, affecting binding to hydrophobic enzyme pockets.

Biological Activity :

  • Thioether-linked derivatives (e.g., target compound) are hypothesized to exhibit anticancer or antiviral activity, similar to benzamide derivatives in .
  • Saturated rings (e.g., MK85 in ) improve bioavailability by reducing planar rigidity.

Synthetic Accessibility :

  • Iodo and tert-butyl derivatives require specialized reagents (e.g., K2S2O8 for oxidative cyclization ).
  • Thioether formation often employs thiourea or thiols under acidic conditions, as in .

Biological Activity

3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, structure-activity relationships (SAR), and biological efficacy of this compound based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine derivatives with suitable thioether precursors. The general synthetic route includes:

  • Preparation of Pyrazolo[1,5-a]pyrimidine : The initial step involves synthesizing the pyrazolo[1,5-a]pyrimidine core through condensation reactions.
  • Thioether Formation : The thioether linkage is introduced via nucleophilic substitution reactions.
  • Final Modification : The butan-2-one moiety is integrated through acylation or similar methods.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity against various pathogens. For instance:

  • Inhibition of Mycobacterium tuberculosis : Compounds similar to this compound have been reported as potent inhibitors of mycobacterial ATP synthase, with some derivatives showing effective growth inhibition against Mycobacterium tuberculosis at low micromolar concentrations .
CompoundMIC (µM)Target Pathogen
3g0.21Pseudomonas aeruginosa
11<0.5Escherichia coli

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been extensively studied:

  • Cell Line Studies : Various derivatives have shown promising cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For example:
    • Compounds exhibited IC50 values ranging from 3.79 µM to over 50 µM against different cancer cell lines .
Cell LineIC50 (µM)Compound
MCF73.7911
A549264
NCI-H46014.3199

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival such as kinases or ATP synthase.
  • DNA Interaction : The compound could interfere with DNA replication processes, leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that a series of synthesized compounds showed moderate to high activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
  • Anticancer Evaluation : Another research effort evaluated the cytotoxicity of these compounds using MTT assays across multiple cancer cell lines, confirming their potential as anticancer agents with varying degrees of efficacy .

Q & A

Q. How to design a robust study evaluating synergistic effects with existing therapeutics?

  • Answer:
  • Combination index (CI) analysis: Use the Chou-Talalay method to quantify synergy/antagonism .
  • Orthogonal assays: Validate results across apoptosis (Annexin V), cell cycle (PI staining), and metabolic (Seahorse) endpoints .
  • In vivo validation: Xenograft models with staggered dosing schedules mimic clinical scenarios .

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